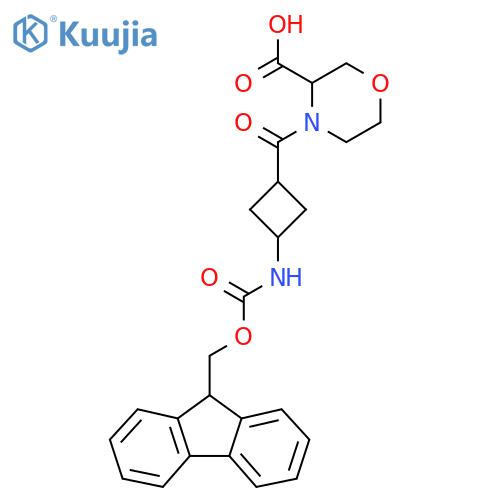Cas no 2171299-05-9 (4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

2171299-05-9 structure
商品名:4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid
4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2171603-08-8
- 2171299-77-5
- 4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
- EN300-1532238
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
- EN300-1532830
- 4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
- EN300-1532673
- 2171299-05-9
- 4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid
-
- インチ: 1S/C25H26N2O6/c28-23(27-9-10-32-14-22(27)24(29)30)15-11-16(12-15)26-25(31)33-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,31)(H,29,30)
- InChIKey: KODHJXLHTJIQFI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCOCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 450.17908655g/mol
- どういたいしつりょう: 450.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 731
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1532673-1.0g |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1532673-0.25g |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1532673-10.0g |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1532673-250mg |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1532673-100mg |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1532673-500mg |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1532673-1000mg |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1532673-0.5g |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1532673-2500mg |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1532673-2.5g |
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid |
2171299-05-9 | 2.5g |
$6602.0 | 2023-07-10 |
4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2171299-05-9 (4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 249916-07-2(Borreriagenin)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
